molecular formula C13H10ClN3O3S B11664666 N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11664666
M. Wt: 323.76 g/mol
InChI Key: KSOUBGUDZIPZAS-OVCLIPMQSA-N
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Description

N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazide derivative featuring a substituted phenyl group (2-chloro-5-nitrophenyl) and a thiophene-2-yl moiety. The compound’s structure includes an imine bond (E-configuration) connecting the phenyl group to the hydrazide backbone, which is further substituted with a thiophene ring.

Properties

Molecular Formula

C13H10ClN3O3S

Molecular Weight

323.76 g/mol

IUPAC Name

N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C13H10ClN3O3S/c14-12-4-3-10(17(19)20)6-9(12)8-15-16-13(18)7-11-2-1-5-21-11/h1-6,8H,7H2,(H,16,18)/b15-8+

InChI Key

KSOUBGUDZIPZAS-OVCLIPMQSA-N

Isomeric SMILES

C1=CSC(=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CSC(=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous acetohydrazide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Notable Properties/Activities Reference
Target Compound : N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide Likely C₁₃H₁₁ClN₄O₃S ~354.77* Thiophene-2-yl, 2-Cl-5-NO₂-phenyl Not reported in evidence
N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-(phenylsulfanyl)acetohydrazide C₁₅H₁₂ClN₃O₂S 357.79 Phenylsulfanyl, 2-Cl-5-NO₂-phenyl Commercial availability (CAS: 331460-62-9)
N'-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide C₂₀H₁₉ClN₆O₄S 474.92 Triazole, 4-methoxyphenyl, ethyl group Higher molecular weight; enhanced π-π stacking potential
2-(1H-Benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide C₁₅H₁₂FN₅S 345.35 Benzimidazole, 4-F-phenyl Antimicrobial activity (MIC: 13.3–26.6 µM vs. E. coli and K. pneumoniae)
(E/Z)-2-(Benzo[d]oxazol-2-ylthio)-N’-((thiophen-2-yl)methylene)acetohydrazide C₁₄H₁₁N₃O₂S₂ 318.10 Benzoxazole, thiophene-2-yl Moderate yield (65%); structural characterization
N′-[(1E)-1-(2-Chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide C₁₆H₁₂ClN₅OS 377.81 Pyrazole, thiophene-2-yl, 2-Cl-phenyl Potential bioactivity (unreported)

*Calculated based on analogous structures.

Key Comparative Insights

Substituents like the triazole and 4-methoxyphenyl groups in increase steric bulk and hydrophobicity, which may improve membrane permeability in drug design .

Biological Activity: Fluorinated derivatives (e.g., 4-fluorophenyl in ) exhibit antimicrobial activity, suggesting that halogenation at specific positions (e.g., 2-Cl-5-NO₂ in the target compound) could modulate potency . The benzoxazole-thiophene hybrid in demonstrates how heterocyclic combinations influence synthetic yields and structural stability .

Synthetic Feasibility :

  • Ultrasound-assisted synthesis () and catalytic methods (e.g., glacial acetic acid in ) improve yields (65–76%) for related hydrazides, highlighting optimization strategies for the target compound .

Crystallographic and Computational Analysis :

  • Crystal structures of analogs (e.g., ECOWIF in ) reveal hydrogen-bonding networks and packing motifs, critical for understanding solubility and solid-state stability .

Biological Activity

N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazide structure with a thiophene moiety and a chloronitrophenyl group, which are crucial for its biological activity. The presence of electron-withdrawing groups like nitro and chloro enhances its reactivity and potential as a therapeutic agent.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Similar Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundStaphylococcus spp.20 µg/mL

2. Anti-inflammatory Activity

The anti-inflammatory potential of hydrazone derivatives has been documented, with mechanisms involving inhibition of pro-inflammatory cytokines. In vitro studies have demonstrated that similar compounds can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages.

Case Study:
A study conducted on a hydrazone derivative showed a reduction in paw edema in carrageenan-induced inflammation models, suggesting the compound's efficacy in modulating inflammatory responses.

3. Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer).

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
A54910.45
HeLa12.30

The presence of electron-withdrawing groups has been correlated with increased cytotoxicity, as seen in the enhanced activity against A549 cells when compared to less substituted analogs.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Many hydrazone derivatives induce oxidative stress in cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Modulation of Gene Expression : Studies suggest that these compounds can alter the expression of genes related to cell proliferation and apoptosis.

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